(2-Aminoethyl)(methyl)(propan-2-yl)amine hydrochloride
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Overview
Description
“N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is a chemical compound with the CAS Number: 1609403-04-4 . It has a molecular weight of 189.13 and its IUPAC name is N1-isopropyl-N1-methylethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of “N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is C6H16N2.2ClH . The InChI code is 1S/C6H16N2.2ClH/c1-6(2)8(3)5-4-7;;/h6H,4-5,7H2,1-3H3;2*1H .
Physical And Chemical Properties Analysis
“N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 189.13 .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride involves the reaction of N-methyl-1,2-ethanediamine with isopropyl chloride in the presence of a base to form the desired product. The reaction is carried out under reflux conditions and the product is isolated as a dihydrochloride salt.", "Starting Materials": [ "N-methyl-1,2-ethanediamine", "Isopropyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of N-methyl-1,2-ethanediamine in a suitable solvent (e.g. ethanol), add the base and stir until dissolved.", "Add isopropyl chloride dropwise to the solution while stirring.", "Heat the reaction mixture under reflux for several hours.", "Allow the mixture to cool and then add a suitable acid (e.g. hydrochloric acid) to precipitate the product as a dihydrochloride salt.", "Filter the product and wash with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the product under vacuum to obtain N-Isopropyl-N-methyl-1,2-ethanediamine dihydrochloride as a white solid." ] } | |
CAS RN |
1609403-04-4 |
Molecular Formula |
C6H17ClN2 |
Molecular Weight |
152.66 g/mol |
IUPAC Name |
N'-methyl-N'-propan-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-6(2)8(3)5-4-7;/h6H,4-5,7H2,1-3H3;1H |
InChI Key |
TVAZRTKEMJFFPH-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCN.Cl.Cl |
Canonical SMILES |
CC(C)N(C)CCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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